3-Amino-4-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involves multiple steps starting from 4-amino-2-hydroxybenzoic acid. This process includes methylation, thiocyanation, ethylation, and oxidation, highlighting the complex pathways to achieve derivatives of 3-amino-4-methoxybenzoic acid (Wang Yu, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-amino-4-methoxybenzoic acid has been studied through various spectroscopic techniques. For instance, the spectroscopic analysis of 4-amino-5-chloro-2-methoxybenzoic acid provided insights into the molecule's optimized structure, vibrational frequencies, and electronic properties using density functional theory (A. Poiyamozhi et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 3-amino-4-methoxybenzoic acid derivatives demonstrate the compound's reactivity and functional group transformations. For example, the synthesis of 3-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one from related precursors showcases the reactivity of methoxy and amino groups in ring-closure reactions, offering a pathway to design novel compounds (M. Noda, 1998).
Physical Properties Analysis
The physical properties of 3-amino-4-methoxybenzoic acid and its derivatives, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments. The crystal structure of related compounds provides insight into the intermolecular interactions and stability of such molecules (Mei-An Zhu & X. Qiu, 2011).
Chemical Properties Analysis
The chemical properties of 3-amino-4-methoxybenzoic acid, including acidity, basicity, and reactivity towards various reagents, are fundamental for its application in synthesis and material science. Investigations into the reactivity of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles highlight the synthetic utility of the amino group in facilitating novel chemical transformations (B. Trofimov et al., 2009).
Scientific Research Applications
Separation and Recovery of Palladium
- Scientific Field : Material Science
- Application Summary : 3-Amino-4-methoxybenzoic acid is used in the synthesis of novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers. These copolymers are used as adsorbents for the separation and recovery of Pd(II) from a mixed solution containing Pt, Pd, and Rh .
- Methods of Application : Batch sorption studies were carried out, and the main adsorption parameters were systematically investigated .
- Results : The copolymers showed a high adsorption capacity of 278.5 mg g −1 for Pd (II). Separation factors βPd/Pt and βPd/Rh were 4.3 × 10 3 and 5.3 × 10 3, respectively .
Synthesis of Thermotropic Polybenzoxazole
- Scientific Field : Polymer Chemistry
- Application Summary : 3-Amino-4-methoxybenzoic acid is used in the synthesis of thermotropic polybenzoxazole .
- Methods of Application : Bio-based polybenzoxazoles (PBOs) are prepared by polycondensation of diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines .
- Results : Resulting bio-based PBOs have high weight average molecular weight ranging 5.70–7.20 × 10 4 g/mol and show ultrahigh thermal resistance with T 10 values over 400 °C and T g values over 170 °C .
Oxidation and Reduction of Cytochrome C
- Scientific Field : Biochemistry
- Application Summary : 4-Methoxybenzoic acid, which can be derived from 3-Amino-4-methoxybenzoic acid, is used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes .
- Methods of Application : The process involves using cyclic voltammetry .
- Results : The specific results or outcomes of this application were not detailed in the source .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 3-Amino-4-methoxybenzoic acid is an important raw material and intermediate used in organic synthesis .
- Methods of Application : The specific methods of application in organic synthesis can vary widely depending on the target molecule. Typically, it involves various organic reactions such as condensation, substitution, addition, elimination, and rearrangement reactions .
- Results : The outcomes of these applications are diverse, as they can lead to a wide range of organic compounds .
Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 3-Amino-4-methoxybenzoic acid is used as a raw material and intermediate in the synthesis of various pharmaceuticals .
- Methods of Application : The specific methods of application in pharmaceutical synthesis can vary widely depending on the target drug molecule. It often involves multi-step synthesis and purification processes .
- Results : The outcomes of these applications are diverse, as they can lead to a wide range of pharmaceutical compounds .
Agrochemicals and Dyestuffs
- Scientific Field : Agrochemical and Dye Chemistry
- Application Summary : 3-Amino-4-methoxybenzoic acid is used as a raw material and intermediate in the synthesis of various agrochemicals and dyestuffs .
- Methods of Application : The specific methods of application in agrochemical and dye synthesis can vary widely depending on the target agrochemical or dye molecule. It often involves multi-step synthesis and purification processes .
- Results : The outcomes of these applications are diverse, as they can lead to a wide range of agrochemical and dye compounds .
Synthesis of Polyaniline Copolymers
- Scientific Field : Polymer Chemistry
- Application Summary : 3-Amino-4-methoxybenzoic acid is used in the synthesis of novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers .
- Methods of Application : The copolymers were prepared and used as adsorbents for the separation and recovery of Pd(II) from a mixed solution containing Pt, Pd, and Rh .
- Results : The copolymers showed a high adsorption capacity of 278.5 mg g −1 for Pd (II). Separation factors βPd/Pt and βPd/Rh were 4.3 × 10 3 and 5.3 × 10 3, respectively .
Synthesis of Bio-based Polybenzoxazoles
- Scientific Field : Polymer Chemistry
- Application Summary : 3-Amino-4-methoxybenzoic acid is used in the synthesis of bio-based polybenzoxazoles (PBOs) .
- Methods of Application : PBOs are prepared by polycondensation of diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines .
- Results : Resulting bio-based PBOs have high weight average molecular weight ranging 5.70–7.20 × 10 4 g/mol and show ultrahigh thermal resistance with T 10 values over 400 °C and T g values over 170 °C .
Oxidation and Reduction of Cytochrome C
- Scientific Field : Biochemistry
- Application Summary : 4-Methoxybenzoic acid, which can be derived from 3-Amino-4-methoxybenzoic acid, is used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes .
- Methods of Application : The process involves using cyclic voltammetry .
- Results : The specific results or outcomes of this application were not detailed in the source .
Safety And Hazards
3-Amino-4-methoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
properties
IUPAC Name |
3-amino-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGAEAYZQQCBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951070 | |
Record name | 3-Amino-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methoxybenzoic acid | |
CAS RN |
2840-26-8, 2840-76-8 | |
Record name | 3-Amino-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2840-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-amino-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-p-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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